molecular formula C39H54O13 B1683545 Zaragozic acid B CAS No. 146389-61-9

Zaragozic acid B

Katalognummer: B1683545
CAS-Nummer: 146389-61-9
Molekulargewicht: 730.8 g/mol
InChI-Schlüssel: VFZAKIFLDMCTJV-NZHUAJKLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zaragozic Acid B is a member of the zaragozic acids family, which are natural products produced by fungi. These compounds are known for their potent inhibitory effects on squalene synthase, an enzyme crucial for sterol synthesis. This compound, along with its analogs, was first isolated from an unidentified sterile fungal culture and has since been studied for its unique chemical structure and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Zaragozic Acid B involves a complex series of steps, primarily focusing on constructing the 4,8-dioxabicyclo[3.2.1]octane core. The core biosynthetic route is via a polyketide synthase pathway from 10 acetates, 4 methyls of methionines, 1 succinate, and 1 benzoic acid . The synthetic process includes multiple oxidation steps catalyzed by non-heme-iron-dependent enzymes and a copper-dependent oxygenase .

Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes using fungal cultures. The fungi are cultivated under controlled conditions to maximize the yield of the desired compound. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Zaragozic Acid B durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind modifizierte Zaragozic-Säure-Derivate mit veränderten biologischen Aktivitäten. Diese Derivate werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Zaragozic acid B has been extensively studied for its antifungal properties, particularly against Candida albicans, a common pathogenic yeast.

Case Studies

  • A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of approximately 0.5 μM against C. albicans, indicating its effectiveness even at low concentrations .
  • Another investigation highlighted that farnesol, produced in response to this compound treatment, inhibits the growth of other yeasts like Saccharomyces cerevisiae, suggesting broader antifungal potential .

Cholesterol Regulation

This compound has significant implications in the treatment of hypercholesterolemia due to its ability to inhibit cholesterol synthesis.

Case Studies

Research and Development Insights

Ongoing research into this compound focuses on understanding its broader applications and potential as a therapeutic agent.

Potential Therapeutics

  • The unique structure of zaragozic acids, including their trihydroxy and dioxobicyclo components, positions them as novel therapeutic agents for conditions related to fungal infections and cholesterol dysregulation .

Data Summary

ApplicationMechanism of ActionKey Findings
AntifungalInhibition of squalene synthase; farnesol productionMIC ~0.5 μM against C. albicans
Cholesterol RegulationCompetitive inhibition of cholesterol synthesis50% inhibitory dose ~200 μg/kg in mice

Wirkmechanismus

Zaragozic Acid B exerts its effects by inhibiting squalene synthase, the first committed enzyme in sterol synthesis. This inhibition prevents the conversion of farnesyl pyrophosphate to squalene, thereby reducing sterol synthesis. The compound also mildly inhibits Ras farnesyl-protein transferase, affecting various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Zaragozic acid B is a member of a family of fungal metabolites known for their potent biological activities, particularly as inhibitors of squalene synthase. This compound has garnered attention due to its implications in cholesterol metabolism and potential therapeutic applications.

This compound is characterized by a unique bicyclic structure, specifically a 2,8-dioxobicyclo[3.2.1]octane framework, with multiple hydroxyl and carboxylic acid groups that contribute to its biological activity. It functions primarily as a competitive inhibitor of squalene synthase, an enzyme crucial in the cholesterol biosynthetic pathway. The inhibition of this enzyme leads to a decrease in cholesterol synthesis, which is particularly relevant for treating hypercholesterolemia.

Inhibition Potency

  • Inhibition Constant (Ki) Values : this compound exhibits an apparent Ki value of approximately 29 pM against rat liver squalene synthase, indicating its high potency as an inhibitor .
  • Cholesterol Synthesis : In vitro studies have shown that this compound significantly inhibits cholesterol synthesis in Hep G2 cells, with a reported 50% inhibitory dose in vivo of 200 micrograms/kg body weight .

Antifungal Activity

This compound has demonstrated significant antifungal properties, particularly against Candida albicans. The mechanism involves the accumulation of farnesol, a byproduct of disrupted sterol biosynthesis.

  • Farnesol Production : Treatment with this compound results in an eightfold increase in farnesol production in C. albicans, which contributes to its fungicidal activity . Farnesol is known to induce apoptosis and inhibit calcium channels in higher organisms, enhancing the antifungal effect .
  • Minimum Inhibitory Concentration (MIC) : The MIC for this compound against C. albicans was determined to be approximately 0.5 μM, showcasing its effectiveness at low concentrations .

Tables of Biological Activity

Biological Activity Value
Ki Value (squalene synthase)29 pM
Inhibitory Dose (in vivo)200 µg/kg
MIC against C. albicans0.5 µM
Increase in farnesol production8-fold

Research Findings

Several studies have explored the biological activity of this compound:

  • Cholesterol Lowering : Zaragozic acids have been identified as potential therapeutic agents for hypercholesterolemia due to their ability to inhibit cholesterol synthesis effectively .
  • Antifungal Mechanism : The accumulation of farnesol due to squalene synthase inhibition suggests that this compound may enhance the efficacy of other antifungal agents by disrupting fungal cell membrane integrity .
  • Toxicity and Serum Binding : Despite its potent activity, zaragozic acids can bind to serum components, potentially limiting their therapeutic efficacy in clinical settings .

Eigenschaften

CAS-Nummer

146389-61-9

Molekularformel

C39H54O13

Molekulargewicht

730.8 g/mol

IUPAC-Name

(1S,3S,4S,5R,6R,7R)-4,7-dihydroxy-1-[(E)-4-hydroxy-3,5-dimethyl-8-phenyloct-7-enyl]-6-[(6E,12E)-tetradeca-6,12-dienoyl]oxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid

InChI

InChI=1S/C39H54O13/c1-4-5-6-7-8-9-10-11-12-13-17-23-29(40)50-32-31(42)37(51-33(34(43)44)38(49,35(45)46)39(32,52-37)36(47)48)25-24-27(3)30(41)26(2)19-18-22-28-20-15-14-16-21-28/h4-5,10-11,14-16,18,20-22,26-27,30-33,41-42,49H,6-9,12-13,17,19,23-25H2,1-3H3,(H,43,44)(H,45,46)(H,47,48)/b5-4+,11-10+,22-18+/t26?,27?,30?,31-,32-,33-,37+,38-,39+/m1/s1

InChI-Schlüssel

VFZAKIFLDMCTJV-NZHUAJKLSA-N

SMILES

CC=CCCCCC=CCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(C)C(C(C)CC=CC3=CC=CC=C3)O)O

Isomerische SMILES

C/C=C/CCCC/C=C/CCCCC(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(C)C(C(C)C/C=C/C3=CC=CC=C3)O)O

Kanonische SMILES

CC=CCCCCC=CCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(C)C(C(C)CC=CC3=CC=CC=C3)O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Zaragozic acid B; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zaragozic acid B
Reactant of Route 2
Zaragozic acid B
Reactant of Route 3
Zaragozic acid B
Reactant of Route 4
Zaragozic acid B
Reactant of Route 5
Zaragozic acid B
Reactant of Route 6
Zaragozic acid B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.